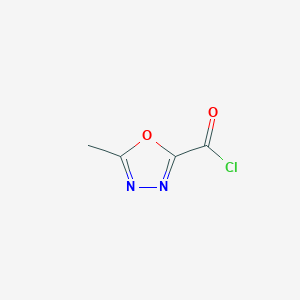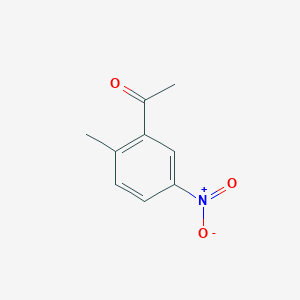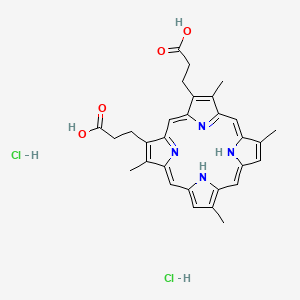
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is a chemical compound with the molecular formula C4H3ClN2O2 . It has an average mass of 146.532 Da and a monoisotopic mass of 145.988312 Da .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, often involves the annulation of hydrazides with methyl ketones . This process uses K2CO3 as a base and achieves an unexpected and highly efficient C-C bond cleavage . The reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride consists of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This ring is substituted at the 5-position with a methyl group and at the 2-position with a carbonyl chloride group .Physical And Chemical Properties Analysis
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride has a predicted boiling point of 250.0±23.0 °C and a predicted density of 1.445±0.06 g/cm3 . Its pKa is predicted to be -5.44±0.10 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride has been used in the synthesis of various novel compounds. For example, it has been utilized in the synthesis of 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, showcasing its role in creating complex organic structures with potential biological activities (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Development of Antimicrobial Agents
Compounds derived from 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride have shown promising results in antimicrobial research. For instance, certain derivatives have demonstrated notable antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Potential in Cancer Research
Derivatives of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride have been explored for their anticancer activities. Some studies have focused on synthesizing oxadiazolyl tetrahydropyridines and evaluating their anti-cancer properties, highlighting the potential of these compounds in cancer treatment research (Redda & Gangapuram, 2007).
Applications in Material Science
In the field of material science, oxadiazole derivatives, including those derived from 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, have been investigated for their use in controlling metal corrosion. Their effectiveness as corrosion inhibitors for mild steel has been demonstrated, providing insights into their potential industrial applications (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Coordination Chemistry
Studies have also focused on the coordination chemistry of oxadiazole-bridged organic ligands, including those derived from 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride. These investigations provide valuable insights into the structural and chemical properties of these compounds, which can be pivotal in the development of new materials and catalysts (Wu, Xin, Ma, Wu, & Dong, 2013).
Fluoride Chemosensors
Research into the development of fluoride chemosensors has utilized oxadiazole compounds, highlighting their potential in creating sensitive and selective sensors for fluoride ions (Ma, Li, Zong, Men, & Xing, 2013).
Light-Emitting Applications
Oxadiazole derivatives, including those related to 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride, have been explored for their delayed luminescence properties. This research is significant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Propriétés
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c1-2-6-7-4(9-2)3(5)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRASQZGKZFJLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608525 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
CAS RN |
889131-28-6 | |
| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)




![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)






